molecular formula C5H13Cl2N B072642 3-Dimethylaminopropylchloride hydrochloride CAS No. 1281-00-1

3-Dimethylaminopropylchloride hydrochloride

Cat. No.: B072642
CAS No.: 1281-00-1
M. Wt: 158.07 g/mol
InChI Key: LJQNMDZRCXJETK-UHFFFAOYSA-N
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Description

3-Dimethylaminopropylchloride hydrochloride: is a chemical compound with the molecular formula C5H13Cl2N . It is a white to yellow crystalline powder that is soluble in water. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dimethylamine and Allyl Alcohol Route: Dimethylamine and allyl alcohol are reacted in the presence of sodium hydroxide at a temperature of 130-150°C and a pressure of 127.5-147.1 kPa. The reaction mixture is refluxed for 14 hours to produce 1-methylaminopropan-3-ol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Dimethylaminopropylchloride hydrochloride undergoes nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQNMDZRCXJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-54-6 (Parent)
Record name Dimethylaminopropyl chloride hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5022227
Record name Dimethylaminopropyl chloride hydrochloride
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Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-04-5
Record name 3-(Dimethylamino)propyl chloride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5407-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethylaminopropyl chloride hydrochloride
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Record name 5407-04-5
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Record name 1-Propanamine, 3-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name Dimethylaminopropyl chloride hydrochloride
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Record name 3-chloropropyldimethylammonium chloride
Source European Chemicals Agency (ECHA)
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Record name 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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